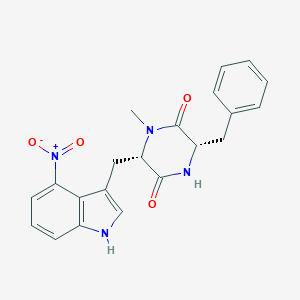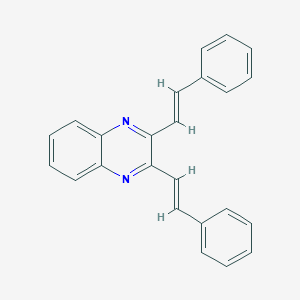
2,3-DISTYRYL-QUINOXALINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-DISTYRYL-QUINOXALINE is a nitrogen-containing heterocyclic compound It is characterized by the presence of two phenylethenyl groups attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DISTYRYL-QUINOXALINE typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2,3-DISTYRYL-QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines .
科学研究应用
2,3-DISTYRYL-QUINOXALINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and optoelectronic materials.
作用机制
The mechanism of action of 2,3-DISTYRYL-QUINOXALINE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
相似化合物的比较
Similar Compounds
2,3-bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity.
Quinoxaline 1,4-dioxides: Exhibits significant biological activity, including antibacterial and anticancer properties.
Uniqueness
2,3-DISTYRYL-QUINOXALINE is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
6620-59-3 |
|---|---|
分子式 |
C24H18N2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
InChI |
InChI=1S/C24H18N2/c1-3-9-19(10-4-1)15-17-23-24(18-16-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)25-23/h1-18H/b17-15+,18-16+ |
InChI 键 |
FCJOKCQAZDQZFF-YTEMWHBBSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)

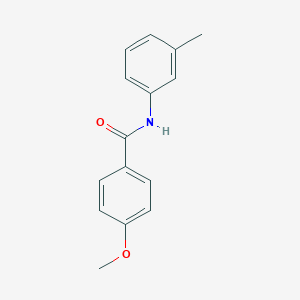
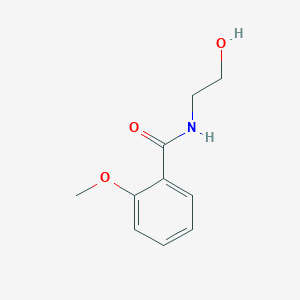
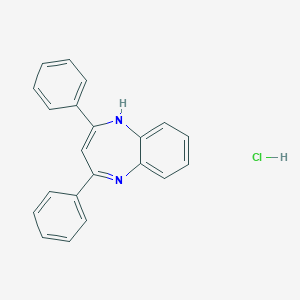
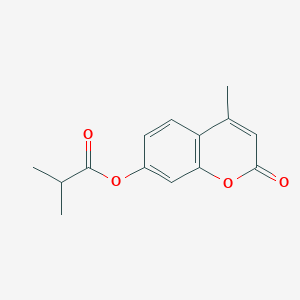
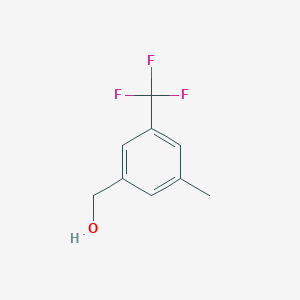
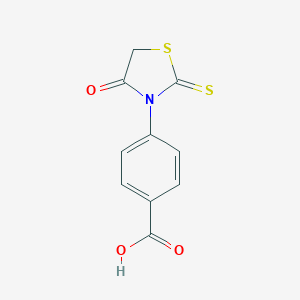
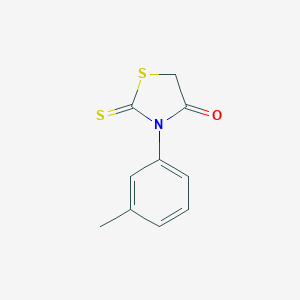
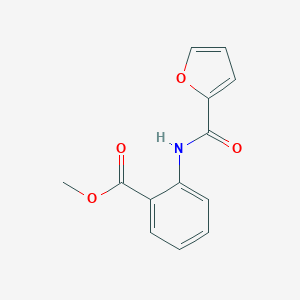
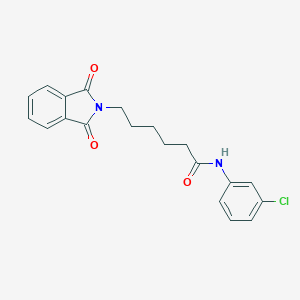
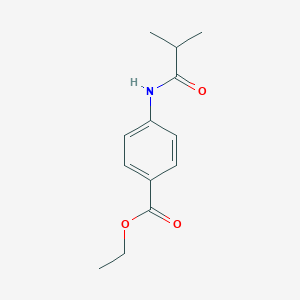
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
